molecular formula C15H22N2O5S2 B2436752 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide CAS No. 898425-71-3

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide

Cat. No.: B2436752
CAS No.: 898425-71-3
M. Wt: 374.47
InChI Key: PIXOYOBFUFNKQK-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is a high-purity chemical compound intended for research and development purposes. Compounds featuring the dimethylsulfamoyl (SO2NMe2) moiety are of significant interest in chemical biology and analytical chemistry. This functional group is known for its strong electron-withdrawing properties, which can enhance the reactivity of molecules in which it is incorporated. For instance, related fluorogenic reagents with a dimethylsulfamoyl group, such as DBD-F, demonstrate specific reactivity towards thiol groups, leading to highly fluorescent derivatives and enabling sensitive detection and quantification of thiols like cysteine and glutathione in biological samples via high-performance liquid chromatography (HPLC) . The specific structure of this benzamide derivative, which includes a thiolan moiety, suggests potential application as a specialized reagent or building block in medicinal chemistry and drug discovery research. Its mechanism of action is likely dependent on the specific research context, potentially acting as a probe or an inhibitor. Researchers value this compound for exploring biochemical pathways or developing new analytical methods. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy assessments prior to use. For more information on structurally related compounds, researchers can refer to databases such as PubChem .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c1-4-17(13-9-10-23(19,20)11-13)15(18)12-5-7-14(8-6-12)24(21,22)16(2)3/h5-8,13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOYOBFUFNKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structural features, including a dimethylsulfamoyl group and a thiolane derivative, contribute to its interactions with biological systems. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18N2O5S2 and a molecular weight of approximately 346.42 g/mol. The presence of functional groups such as the sulfamoyl and dioxo groups suggests potential interactions with various biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions, potentially altering their activity.
  • Receptor Interaction : It could modulate receptor signaling pathways, influencing various biochemical processes.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, derivatives have shown effectiveness against parasites responsible for tropical diseases like malaria and leishmaniasis. In studies involving the evaluation of cytotoxic activity against Leishmania panamensis, compounds were assessed for their median effective concentrations (EC50) with promising results indicating high activity (EC50 < 25 μM) in some cases .

Case Studies

  • Antileishmanial Activity : A study evaluated the antileishmanial effects of various compounds on intracellular amastigotes of L. panamensis. The results demonstrated a significant reduction in parasite viability upon treatment with compounds similar to this compound, indicating its potential as a therapeutic agent against leishmaniasis .
  • Cytotoxicity Assessment : In vitro assays using the MTT method assessed the cytotoxic effects of the compound on human cell lines. Results showed that at varying concentrations (200 μg/mL to 3.125 μg/mL), the compound exhibited differential cytotoxicity, which is critical for understanding its safety profile in therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)methylbenzamideC14H20N2O4SContains a methoxy groupPotentially different biological activity
Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoateC13H17NO6S2Similar sulfamoyl structureUsed in organic synthesis
Benzamide, N-(4-(1,3-dimethyl-2,6-dioxo...)Complex structureDiverse biological effectsVaries widely

Preparation Methods

Sulfonation of Benzoic Acid

4-(Chlorosulfonyl)benzoic acid is synthesized via reaction of benzoic acid with chlorosulfonic acid under controlled conditions:
$$
\text{Benzoic acid} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + \text{HCl}
$$
Conditions :

  • Solvent: Dry dichloromethane
  • Temperature: 0–5°C (exothermic reaction)
  • Yield: ~70% (crude)

Amination with Dimethylamine

The chlorosulfonyl intermediate reacts with dimethylamine to form the sulfonamide:
$$
\text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + 2 (\text{CH}3)2\text{NH} \xrightarrow{\text{Et}3\text{N, THF}} \text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COOH} + (\text{CH}3)2\text{NH}2^+ \text{Cl}^-
$$
Optimization :

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 85–90% after recrystallization (ethanol/water)

Preparation of N-Ethyl-1,1-Dioxothiolan-3-Amine

Synthesis of Thiolan-3-Amine

Thiolan-3-amine is generated via Gabriel synthesis:

  • Bromination : Tetrahydrothiophene (thiolane) is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation.
  • Phthalimide Protection :
    $$
    \text{3-Bromothiolane} + \text{Potassium phthalimide} \xrightarrow{\text{DMF}} \text{3-Phthalimidothiolane} + \text{KBr}
    $$
  • Deprotection : Hydrazinolysis releases the primary amine:
    $$
    \text{3-Phthalimidothiolane} + \text{NH}2\text{NH}2 \xrightarrow{\text{Ethanol}} \text{Thiolan-3-amine} + \text{Phthalhydrazide}
    $$
    Yield : 65–70%

Ethylation of Thiolan-3-Amine

Reductive amination introduces the ethyl group:
$$
\text{Thiolan-3-amine} + \text{CH}3\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-Ethylthiolan-3-amine}
$$
Conditions :

  • Reducing agent: Sodium cyanoborohydride (1.2 equiv)
  • Solvent: Methanol
  • Yield: 75–80%

Oxidation to Sulfone

The sulfide is oxidized to sulfone using hydrogen peroxide:
$$
\text{N-Ethylthiolan-3-amine} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50}^\circ \text{C}} \text{N-Ethyl-1,1-dioxothiolan-3-amine}
$$
Yield : 90–95%

Amide Coupling: Final Step

Activation of Carboxylic Acid

4-(Dimethylsulfamoyl)benzoic acid is converted to its acid chloride:
$$
\text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Conditions :

  • Solvent: Toluene
  • Temperature: 70°C (2 hours)
  • Yield: Near quantitative

Reaction with N-Ethyl-1,1-Dioxothiolan-3-Amine

Schotten-Baumann conditions facilitate amide bond formation:
$$
\text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{N-Ethyl-1,1-dioxothiolan-3-amine} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{Target Compound}
$$
Optimization :

  • Base: 10% NaOH (aqueous)
  • Solvent: Ethyl acetate/water biphasic system
  • Yield: 70–75%
  • Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, 2H, ArH), 7.45 (d, 2H, ArH), 4.15 (m, 1H, thiolan CH), 3.55 (q, 2H, NCH₂CH₃), 3.02 (s, 6H, N(CH₃)₂), 2.90–3.20 (m, 4H, thiolan CH₂), 1.25 (t, 3H, CH₂CH₃)
IR (KBr) 1675 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂), 3250 cm⁻¹ (N-H)
HRMS [M+H]⁺ calc. 413.1452, found 413.1449

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30)
  • Elemental Analysis : C 55.12%, H 6.12%, N 10.18% (calc. C 55.25%, H 6.08%, N 10.21%)

Alternative Synthetic Routes

Microwave-Assisted Coupling

Reduces reaction time from 12 hours to 30 minutes using microwave irradiation (100°C, 300 W).

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables stepwise assembly, though yields are lower (~60%).

Challenges and Optimization

  • Sulfonamide Hydrolysis : Acidic conditions during coupling may cleave the sulfonamide. Mitigated by maintaining pH > 8.
  • Amine Oxidation : Thiolan-3-amine is sensitive to over-oxidation. Controlled H₂O₂ stoichiometry prevents degradation.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve sulfonyl chloride stability.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant
Batch Size 10 g 50 kg
Sulfonation Temp. 0–5°C 2–8°C (jacketed reactor)
Oxidation Time 6 h 8 h (slow addition of H₂O₂)
Cost/kg $1,200 $300 (bulk reagents)

Q & A

Basic: What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzamide?

Methodological Answer:
The compound is synthesized via a multi-step approach involving sulfamoylation and amidation. Key steps include:

  • Sulfamoylation: Reacting a benzamide precursor with dimethylsulfamoyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the dimethylsulfamoyl group .
  • Amidation: Coupling the sulfamoylated intermediate with 1,1-dioxo-thiolan-3-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or THF .
  • Purification: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

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